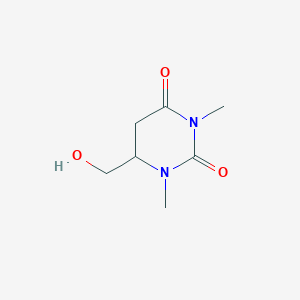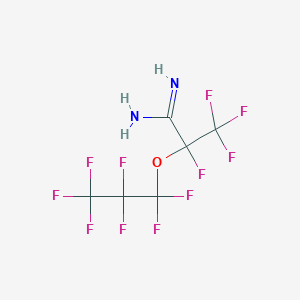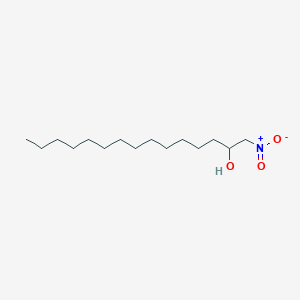
6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol is an organic compound that features both a phenyl group and a phenylselanyl group attached to a hexynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol typically involves the reaction of phenylacetylene with phenylselanyl chloride in the presence of a base, followed by the addition of a suitable alcohol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules can modulate their function.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-5-hexyn-3-ol: Lacks the phenylselanyl group, making it less reactive in redox reactions.
Phenylacetylene: A simpler structure with only a phenyl group and a triple bond.
Phenylselanyl chloride: Contains the phenylselanyl group but lacks the hexynol backbone.
Uniqueness
6-Phenyl-5-(phenylselanyl)hex-3-yn-2-ol is unique due to the presence of both the phenylselanyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61713-50-6 |
|---|---|
Molecular Formula |
C18H18OSe |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
6-phenyl-5-phenylselanylhex-3-yn-2-ol |
InChI |
InChI=1S/C18H18OSe/c1-15(19)12-13-18(14-16-8-4-2-5-9-16)20-17-10-6-3-7-11-17/h2-11,15,18-19H,14H2,1H3 |
InChI Key |
NDWQMKZQFHMWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


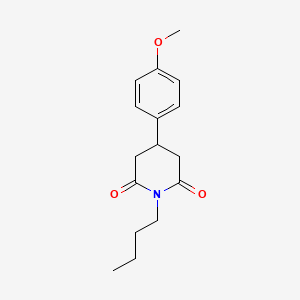

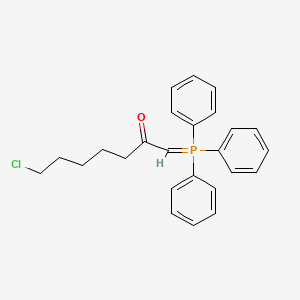
![2-[2-(Ethanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14559838.png)
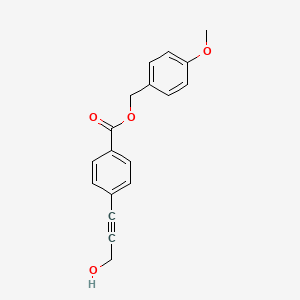
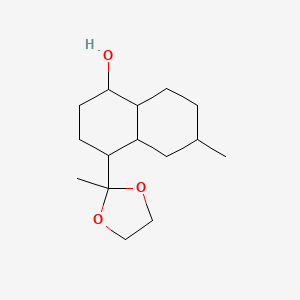

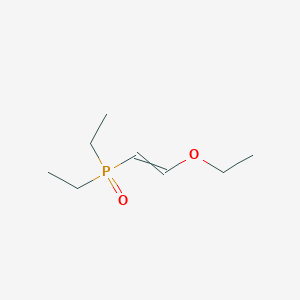
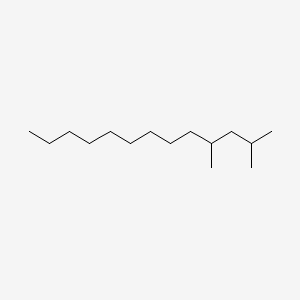
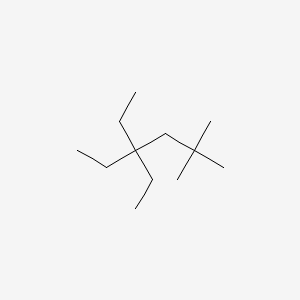
![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
